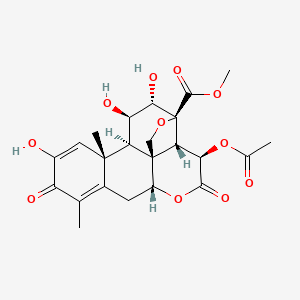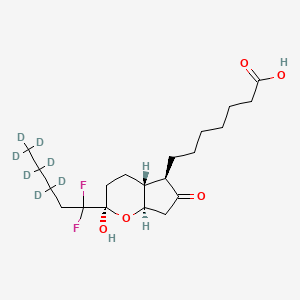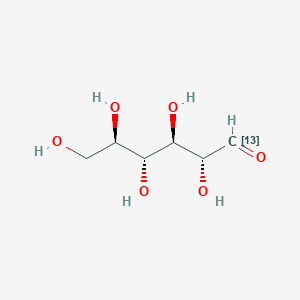
(2R,3R,4R,5R)-2,3,4,5,6-pentahydroxy(113C)hexanal
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R,3R,4R,5R)-2,3,4,5,6-pentahydroxy(113C)hexanal is a compound with the molecular formula C6H12O6. It is a type of polyhydroxy aldehyde, which means it contains multiple hydroxyl groups (-OH) and an aldehyde group (-CHO).
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R,4R,5R)-2,3,4,5,6-pentahydroxy(113C)hexanal can be achieved through various methods. One common approach involves the oxidation of glucose using specific oxidizing agents under controlled conditions. For example, glucose can be oxidized using bromine water or nitric acid to produce the desired compound .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of biotechnological processes. Microorganisms such as bacteria and yeast can be genetically engineered to produce this compound through fermentation. These microorganisms are cultured in large bioreactors, where they convert glucose into the target compound through enzymatic reactions .
化学反応の分析
Types of Reactions
(2R,3R,4R,5R)-2,3,4,5,6-pentahydroxy(113C)hexanal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be further oxidized to form a carboxylic acid.
Reduction: The compound can be reduced to form a polyhydroxy alcohol.
Substitution: Hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include bromine water and nitric acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like acetic anhydride or benzoyl chloride can be used for substitution reactions.
Major Products Formed
Oxidation: Produces carboxylic acids.
Reduction: Produces polyhydroxy alcohols.
Substitution: Produces esters or ethers depending on the substituent.
科学的研究の応用
(2R,3R,4R,5R)-2,3,4,5,6-pentahydroxy(113C)hexanal has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its role in metabolic pathways and its interaction with enzymes.
Medicine: Investigated for its potential therapeutic effects, including its antioxidant properties.
Industry: Used in the production of biodegradable polymers and as a precursor for various chemical products.
作用機序
The mechanism of action of (2R,3R,4R,5R)-2,3,4,5,6-pentahydroxy(113C)hexanal involves its interaction with specific molecular targets and pathways. For example, it can act as an inhibitor of certain enzymes involved in carbohydrate metabolism. The compound’s multiple hydroxyl groups allow it to form hydrogen bonds with enzyme active sites, thereby inhibiting their activity .
類似化合物との比較
Similar Compounds
D-glucose: A simple sugar with a similar structure but lacks the specific isotopic labeling.
D-mannose: Another hexose sugar with a different arrangement of hydroxyl groups.
D-galactose: Similar to glucose but with a different configuration at one of the carbon atoms.
Uniqueness
(2R,3R,4R,5R)-2,3,4,5,6-pentahydroxy(113C)hexanal is unique due to its specific isotopic labeling, which makes it valuable for tracing metabolic pathways and studying enzyme mechanisms. Its multiple hydroxyl groups also make it highly reactive and versatile for various chemical transformations .
特性
分子式 |
C6H12O6 |
|---|---|
分子量 |
181.15 g/mol |
IUPAC名 |
(2R,3R,4R,5R)-2,3,4,5,6-pentahydroxy(113C)hexanal |
InChI |
InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4+,5-,6+/m0/s1/i1+1 |
InChIキー |
GZCGUPFRVQAUEE-NGBFSFADSA-N |
異性体SMILES |
C([C@H]([C@H]([C@H]([C@H]([13CH]=O)O)O)O)O)O |
正規SMILES |
C(C(C(C(C(C=O)O)O)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


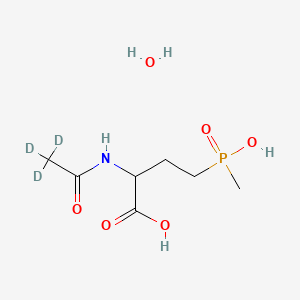
![1-[(2R,4S,5R)-4-[tert-butyl(dimethyl)silyl]oxy-5-[[tert-butyl(dimethyl)silyl]oxymethyl]-3-fluorooxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12402325.png)
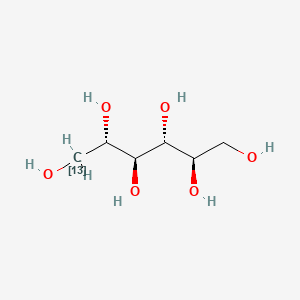
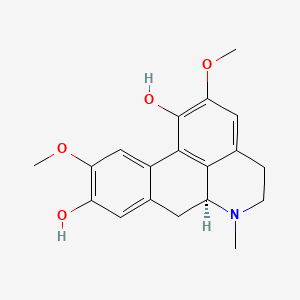
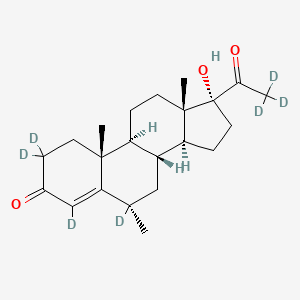
![1-[(2R,5S)-4-amino-5-[[(4-methoxyphenyl)-diphenylmethoxy]methyl]oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12402383.png)
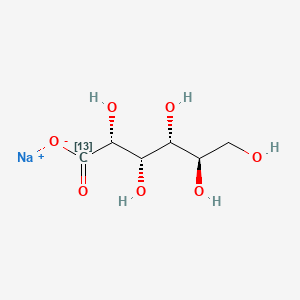
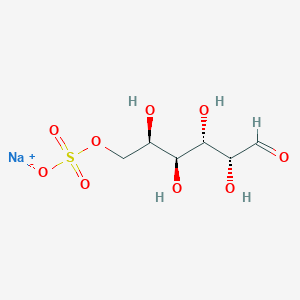
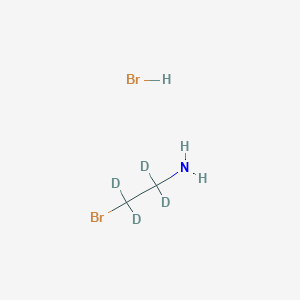
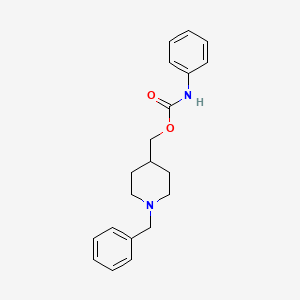
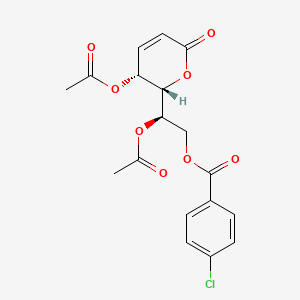
![N-[1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-3-(2-methoxyethoxy)oxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide](/img/structure/B12402420.png)
